molecular formula C21H20FN3O4S B2657214 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate CAS No. 1105227-93-7

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

Cat. No.: B2657214
CAS No.: 1105227-93-7
M. Wt: 429.47
InChI Key: AQPOLSFPIYGRHT-UHFFFAOYSA-N
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Description

The compound Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate features a complex polycyclic framework with a fused cyclopenta[b]pyrazolo[4,3-e]pyridine core. Key structural elements include:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone moiety), which introduces strong electron-withdrawing effects.
  • A 4-fluorophenyl substituent, likely influencing lipophilicity and electronic properties.
  • A methyl carboxylate ester at position 4, affecting solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-29-21(26)17-15-3-2-4-16(15)23-20-18(17)19(12-5-7-13(22)8-6-12)24-25(20)14-9-10-30(27,28)11-14/h5-8,14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPOLSFPIYGRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound with potential pharmacological applications. This article aims to summarize the biological activities associated with this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines elements of pyrazolo and tetrahydrothiophene moieties. Its chemical formula is C20H22FNO3SC_{20}H_{22}FNO_3S with a molecular weight of approximately 373.46 g/mol. The presence of the fluorophenyl group may enhance its biological activity by influencing its binding affinity to target receptors.

Research indicates that compounds similar to this structure often exhibit activity through modulation of various biological pathways. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Analogous compounds have been shown to inhibit enzymes such as DGAT2 (diacylglycerol O-acyltransferase 2), which plays a crucial role in lipid metabolism .
  • Antimicrobial and Antitumor Activities : Some derivatives have demonstrated antimicrobial properties against various pathogens and potential antitumor effects in cancer cell lines .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of similar compounds against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
Methyl Compound12Pseudomonas aeruginosa

This suggests that the methyl derivative may possess comparable antimicrobial properties.

Antitumor Activity

In vitro studies have shown that related pyrazolo compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves activation of caspase pathways leading to programmed cell death.

  • Cell Viability Assay : The compound was tested at various concentrations (0.1 µM to 10 µM) over 48 hours.
Concentration (µM)Cell Viability (%)
0.190
170
1030

These results indicate a dose-dependent reduction in cell viability.

Case Study 1: DGAT2 Inhibition

In a recent patent application, it was reported that similar compounds effectively inhibit DGAT2, leading to reduced triglyceride accumulation in hepatocytes. This could have implications for treating metabolic disorders such as obesity and non-alcoholic fatty liver disease .

Case Study 2: Structure-Activity Relationship (SAR)

A study focused on the SAR of pyrazolo derivatives showed that modifications at the fluorophenyl position significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence (Tables 1–2, Figures 1–2).

Table 1: Structural and Physical Property Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound Cyclopenta[b]pyrazolo[4,3-e]pyridine 4-fluorophenyl, sulfone, methyl carboxylate Not reported Not reported N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, cyano, phenethyl, ethyl carboxylate 243–245 Not reported
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, benzyl, ethyl carboxylate 215–217 Not reported
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, fluoro-chromenone, methyl carboxylate 227–230 560.2 (M++1)

Key Observations:

Core Heterocycles :

  • The target’s cyclopenta[b]pyrazolo[4,3-e]pyridine core differs from the tetrahydroimidazo[1,2-a]pyridine (–4) and pyrazolo[3,4-d]pyrimidine () systems. These variations influence ring strain, conjugation, and binding interactions .

Substituent Effects: Electron-Withdrawing Groups: The target’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) contrasts with nitro (–4) and cyano (–4) substituents. Sulfones enhance polarity and stability, while nitro/cyano groups may increase reactivity . Fluorinated Aromatics: The 4-fluorophenyl group in the target vs. 3-fluorophenyl in ’s compound highlights positional isomerism’s impact on steric and electronic profiles .

Physical Properties :

  • Melting points for analogous compounds range from 215–245°C (–4, 6), suggesting moderate crystallinity. The target’s melting point is unreported but likely falls within this range due to structural complexity .

Synthetic Strategies :

  • Compounds in –4 were synthesized via one-pot reactions , emphasizing efficiency for tetrahydroimidazo[1,2-a]pyridines .
  • ’s compound employed a Suzuki coupling with boronic acids, a method applicable to the target’s aryl fluorinated groups .

Spectroscopic Validation :

  • All compared compounds were characterized using 1H/13C NMR, IR, and HRMS (–4, 6), underscoring the reliability of these techniques for polycyclic systems .

Table 2: Functional Group and Application Insights

Feature Target Compound –4 Compounds Compound
Electron-Deficient Groups Sulfone Nitro, cyano Fluorophenyl, chromenone
Bioactivity Clues Fluorine (metabolic stability) Nitro (antibacterial potential) Fluorine, pyrimidine (kinase inhibition)
Synthetic Complexity High (fused rings, multiple substituents) Moderate (one-pot synthesis) High (cross-coupling steps)

Research Findings and Implications

  • Lumping Strategy Relevance : Per , compounds with shared cores (e.g., pyrazolo-pyridines) may be grouped for computational modeling, though substituent differences necessitate careful validation .
  • Patent Context : ’s compound is derived from a patent, suggesting fluorinated heterocycles are prioritized in drug discovery—a context applicable to the target .

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